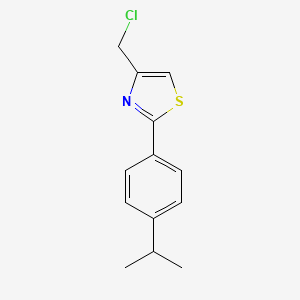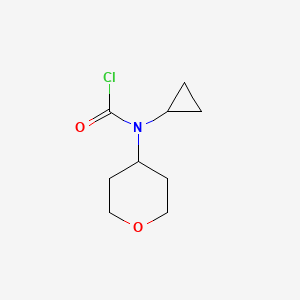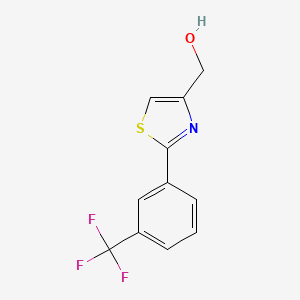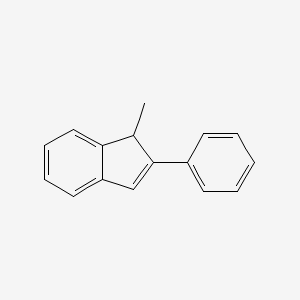
1-Methyl-2-phenylindene
Overview
Description
1-Methyl-2-phenyl-1H-indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by a methyl group and a phenyl group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or platinum in the presence of specific ligands . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of 1-Methyl-2-phenylindene often employs catalytic processes due to their efficiency and selectivity. The use of palladium-catalyzed Suzuki coupling followed by ring-closing metathesis is a notable example . These methods allow for the large-scale production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions are often used, with aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the reagents used.
Scientific Research Applications
1-Methyl-2-phenyl-1H-indene has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylindene and its derivatives often involves interactions with specific molecular targets. For instance, its bioactive derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Indene: The parent compound without the methyl and phenyl groups.
2-Phenylindene: Lacks the methyl group.
1-Methylindene: Lacks the phenyl group.
Uniqueness: 1-Methyl-2-phenyl-1H-indene is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
3661-63-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-methyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
SOKYZLBJLDLMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


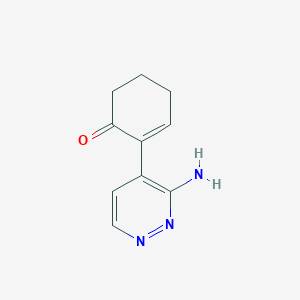

![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, methyl ester](/img/structure/B8732932.png)


![trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
![4-[2-(4-Nitro-phenyl)-vinyl]-pyridine](/img/structure/B8732953.png)
![3-[4-(Acetyloxy)-3,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B8732959.png)

